molecular formula C7H11FN2O4S B12750456 4-FLUORO-6-METHYL-m-PHENYLENEDIAMINE SULFATE CAS No. 217311-43-8

4-FLUORO-6-METHYL-m-PHENYLENEDIAMINE SULFATE

Katalognummer: B12750456
CAS-Nummer: 217311-43-8
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: KSZAJDHKFPOSOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-5-fluorotoluene sulfate is an aromatic organic compound with the molecular formula C7H9FN2 It is a derivative of toluene, where the methyl group is substituted with two amino groups and one fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Diamino-5-fluorotoluene sulfate can be synthesized through the hydrogenation of 2,4-dinitro-5-fluorotoluene using a nickel catalyst. This process involves the reduction of the nitro groups to amino groups under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 2,4-dinitro-5-fluorotoluene with iron powder .

Industrial Production Methods

In industrial settings, the synthesis of 2,4-diamino-5-fluorotoluene sulfate typically involves the use of catalytic hydrogenation. The reaction is carried out in large reactors where 2,4-dinitro-5-fluorotoluene is treated with hydrogen gas in the presence of a nickel catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-5-fluorotoluene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-5-fluorotoluene sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,4-diamino-5-fluorotoluene sulfate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Diamino-5-fluorotoluene sulfate is unique due to the presence of both amino and fluorine groups on the toluene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

217311-43-8

Molekularformel

C7H11FN2O4S

Molekulargewicht

238.24 g/mol

IUPAC-Name

4-fluoro-6-methylbenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/C7H9FN2.H2O4S/c1-4-2-5(8)7(10)3-6(4)9;1-5(2,3)4/h2-3H,9-10H2,1H3;(H2,1,2,3,4)

InChI-Schlüssel

KSZAJDHKFPOSOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N)N)F.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.